4-硫代胸苷

描述

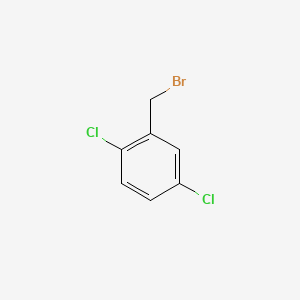

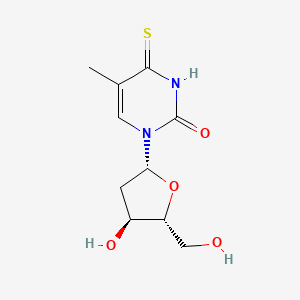

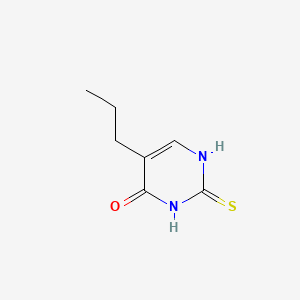

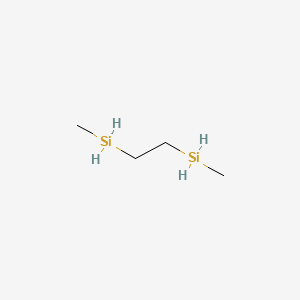

4-Thiothymidine is a nucleoside analog that is converted to thymidine by the enzyme thymidine kinase . It has a molecular formula of C10H14N2O4S .

Synthesis Analysis

Several groups have been engaged in research on 4′-[methyl-11 C]-thiothymidine (11 C-4DST) in an effort to develop a PET tracer that allows quantitative measurement of in vivo DNA synthesis rates . A new method for the synthesis of 4-Thiothymidine has been proposed using a new reagent—Lawesson’s reagent, which greatly shortens the reaction time and improves the yield .Molecular Structure Analysis

The molecular structure of 4-Thiothymidine includes a 4-thio- (2′-deoxy)-thymidine usually abbreviated as 4-thio-thymidine . Its molecular weight is 258.30 g/mol .Chemical Reactions Analysis

The reactivity of 4-Thiothymidine under Fenton conditions, i.e., in the presence of H2O2 and catalytic amounts of Fe (II), was investigated by UV-vis spectroscopy and electrospray ionization single and tandem mass spectrometry (ESI-MS and MS/MS) . Also, photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex were studied .Physical And Chemical Properties Analysis

4-Thiothymidine has a molecular weight of 258.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .科研应用

皮肤恶性肿瘤的光动力疗法

4-硫代胸苷已被研究作为光动力疗法中的光敏剂,特别是用于基底细胞癌(BCC)和鳞状细胞癌(SCC)等皮肤恶性肿瘤。研究表明,4-硫代胸苷与紫外线A辐射结合,导致恶性细胞显著凋亡,同时保护正常皮肤细胞,表明其在治疗皮肤癌中的有用性(Gemenetzidis等,2013)。

抑制癌细胞DNA合成

对L1210细胞的研究表明,4-硫代胸苷是一种强效的细胞生长抑制剂,对小鼠的白血病起作用。它抑制前体物质的DNA合成,从而阻碍DNA合成而不影响RNA或蛋白质合成。这种特异性作用表明其作为靶向癌细胞DNA合成的细胞毒性药物的潜力(Parker et al., 1995)。

对各种癌细胞系的细胞毒性

观察到4-硫代胸苷在不同癌细胞系中表现出细胞毒性,包括L1210、H-Ep-2和CCRF-CEM。它还对疱疹病毒1和人类巨细胞病毒在细胞培养中显示活性,突显其在抗病毒和抗癌疗法中的广谱潜力(Secrist et al., 1991)。

水溶液中的超快间系统交叉

研究揭示了4-硫代胸苷在水溶液中向三重态状态的超快间系统交叉。这种特性对其作为光敏剂的作用至关重要,表明其在光动力疗法应用中的潜在作用(Harada et al., 2010)。

癌症中的细胞增殖成像

4-硫代胸苷已被开发为细胞增殖成像的PET示踪剂。其在PET成像中的应用允许评估各种癌症中的增殖活动,有助于诊断和监测治疗反应(Yamamoto & Nishiyama,2016)。

在生物技术应用中的潜力

研究还表明,包括4-硫代胸苷在内的硫代胸苷可以比天然dTTP更具特异性地配对,并且以更高效率地复制,表明其在生物技术应用中可能有用,并对癌症治疗产生影响(Sintim & Kool, 2006)。

在寡核苷酸合成中的应用

已合成4-硫代胸苷以用于寡核苷酸的合成。尽管由于4-硫代胸苷的反应性而效率较低,但这种合成为其在分子生物学和基因工程应用中的使用开辟了途径(Connolly & Newman, 1989)。

未来方向

There is a continuous demand to measure in situ DNA synthesis rates in living human cancer. The thymidine derivative 4′-[methyl-11 C] thiothymidine (11 C-4DST) has the potential to visualize in vivo DNA synthesis rates with positron emission tomography (PET) . This suggests that 4-Thiothymidine could play a significant role in future cancer research and treatment strategies.

性质

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKSPBJBGGHUMW-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiothymidine | |

CAS RN |

7236-57-9 | |

| Record name | 4-Thiothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid](/img/structure/B1630714.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic Acid](/img/structure/B1630715.png)

![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)

![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)